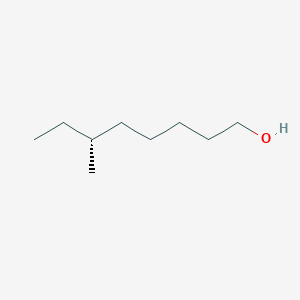
1-Octanol, 6-methyl-, (6R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octanol, 6-methyl-, (6R)-, also known as ®-6-methyloctan-1-ol, is an organic compound with the molecular formula C9H20O. It is a chiral alcohol with a hydroxyl group (-OH) attached to the first carbon of an eight-carbon chain, which also has a methyl group (-CH3) attached to the sixth carbon. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Octanol, 6-methyl-, (6R)- can be synthesized through several methods. One common approach involves the reduction of the corresponding ketone, 6-methyloctan-2-one, using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction typically occurs in anhydrous solvents like tetrahydrofuran (THF) or diethyl ether under controlled temperatures .
Industrial Production Methods: Industrial production of 1-Octanol, 6-methyl-, (6R)- often involves the catalytic hydrogenation of 6-methyloctanal. This process uses catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO2) under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions: 1-Octanol, 6-methyl-, (6R)- undergoes various chemical reactions, including:
Oxidation: The primary alcohol group can be oxidized to form the corresponding aldehyde (6-methyloctanal) or carboxylic acid (6-methyloctanoic acid) using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: The compound can be reduced to form the corresponding alkane (6-methyloctane) using strong reducing agents such as hydrogen gas (H2) in the presence of a metal catalyst.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3)
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.
Substitution: Thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) in anhydrous conditions.
Major Products Formed:
Oxidation: 6-Methyloctanal, 6-Methyloctanoic acid.
Reduction: 6-Methyloctane.
Substitution: 6-Methyloctyl chloride, 6-Methyloctyl bromide.
Scientific Research Applications
1-Octanol, 6-methyl-, (6R)- has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is utilized in studies related to cell membrane permeability and as a solvent for various biological assays.
Medicine: It serves as an intermediate in the synthesis of drugs and therapeutic agents.
Industry: 1-Octanol, 6-methyl-, (6R)- is employed in the production of fragrances, flavors, and plasticizers
Mechanism of Action
The mechanism of action of 1-Octanol, 6-methyl-, (6R)- involves its interaction with biological membranes. The compound integrates into the lipid bilayer, altering membrane fluidity and permeability. This can affect various cellular processes, including signal transduction and ion transport. Additionally, it can interact with specific molecular targets, such as enzymes and receptors, modulating their activity and function .
Comparison with Similar Compounds
1-Octanol, 6-methyl-, (6R)- can be compared with other similar compounds, such as:
1-Octanol: A straight-chain alcohol with no methyl substitution.
2-Octanol: An alcohol with the hydroxyl group on the second carbon.
3-Octanol: An alcohol with the hydroxyl group on the third carbon.
Uniqueness: 1-Octanol, 6-methyl-, (6R)- is unique due to its chiral center and the presence of a methyl group on the sixth carbon. This structural feature imparts distinct chemical and physical properties, making it valuable in chiral synthesis and specific industrial applications .
Properties
IUPAC Name |
(6R)-6-methyloctan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H20O/c1-3-9(2)7-5-4-6-8-10/h9-10H,3-8H2,1-2H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWRGKAMABZHMCN-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H](C)CCCCCO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
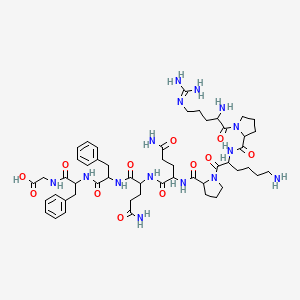
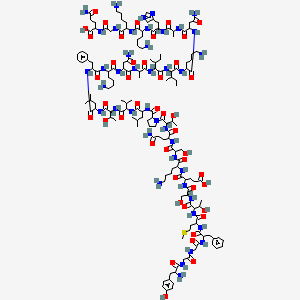
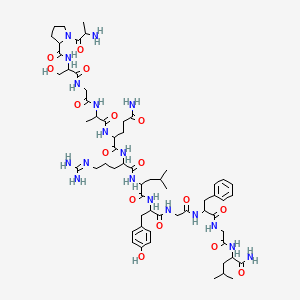
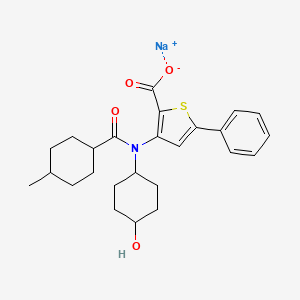
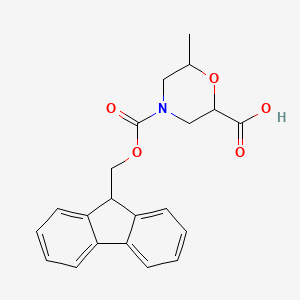
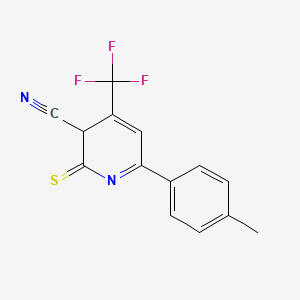
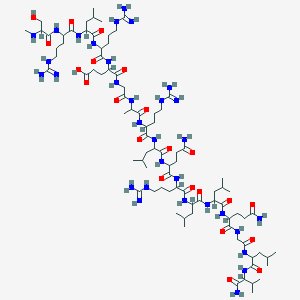
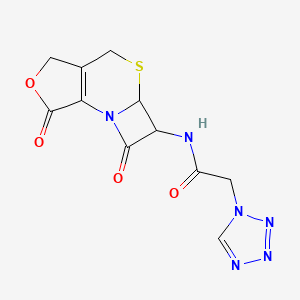
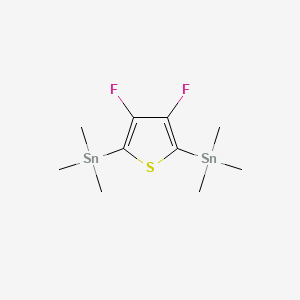

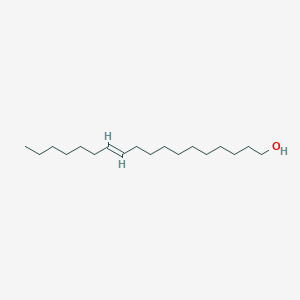
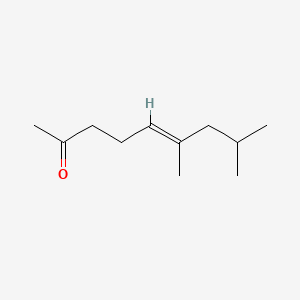
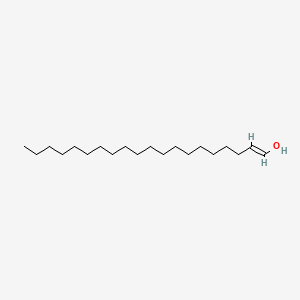
![Hexadecanoic acid, 2,3-bis[(1-oxododecyl)oxy]propyl ester](/img/structure/B8262241.png)
